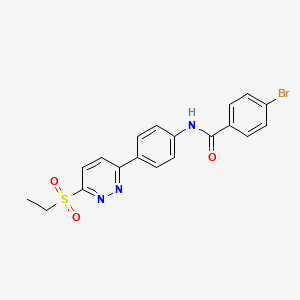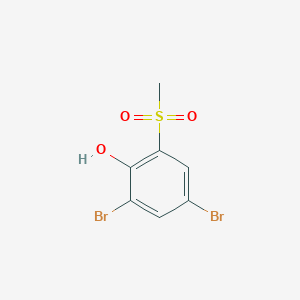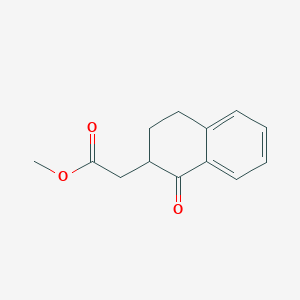
methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate” is a chemical compound with the molecular formula C13H14O3 . It is an important pharmaceutical raw material that is a by-product of the ezetimibe preparation process .
Synthesis Analysis
The synthesis of this compound involves adding the compound (15.5 g) to a solution of 2N hydrochloric acid (620 mL) and methanol (620 mL), protecting with argon, and reacting at 60°C for 0.5 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Chemical Properties and Synthesis
Structural Analysis and Theoretical Calculations : Gültekin et al. (2020) conducted a detailed study combining experimental techniques (XRD, FT-IR, UV-VIS, NMR) and theoretical calculations (DFT) on a similar compound, providing insights into its molecular and chemical properties, including local and global chemical activities (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Synthesis Methodologies : Research by Fu et al. (2016) and Mokhtary & Torabi (2017) explored green and convenient synthetic methods for the production of derivatives of this compound, highlighting its potential for eco-friendly and efficient synthesis (Fu, Qian, Li, Shen, & Song, 2016); (Mokhtary & Torabi, 2017).
Potential Applications
Anticancer Activity : A study by Salahuddin et al. (2014) evaluated similar compounds for their anticancer properties, indicating potential therapeutic applications in oncology (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anticonvulsant Activity : Ghareb et al. (2017) synthesized and evaluated naphthalen-2-yl acetate derivatives for anticonvulsant activity, suggesting its use in the treatment of neurological disorders (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Photovoltaic Properties : Ali et al. (2020) designed molecules containing a naphthalene di-imide fragment for enhanced photovoltaic properties, demonstrating its potential in solar cell technology (Ali, Ahmad, Faizan, Kiran, & Khalil, 2020).
Antimicrobial Activity : Research by Sridhara et al. (2010) on phthalazin-1(2H)-one derivatives, a structurally similar compound, showed promising antimicrobial properties, hinting at possible use in infection control (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).
Propriétés
IUPAC Name |
methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGWCLZVVXSVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)
![1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2450421.png)
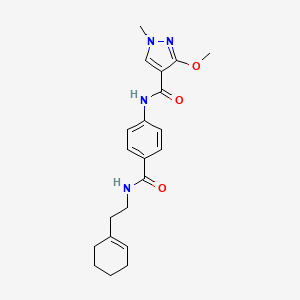
![1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one](/img/structure/B2450424.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)
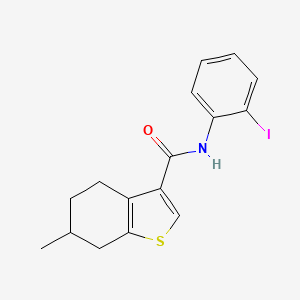
![3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2450429.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2450432.png)
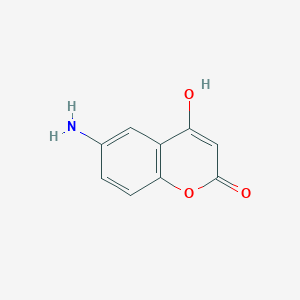
![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)
